molecular formula C18H20N2O4S B248721 (4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

(4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B248721
M. Wt: 360.4 g/mol
InChI Key: XPBXSOFVLFPGET-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylsulfonyl group, and a piperazino moiety. Its intricate molecular architecture makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-efficiency catalysts and continuous flow reactors can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, (4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development. Studies have shown that it may exhibit activity against certain diseases, making it a candidate for further investigation in medicinal chemistry.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising lead compound for developing new drugs. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers, coatings, and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-METHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups. The presence of both methoxyphenyl and phenylsulfonyl groups, along with the piperazino moiety, provides a distinct chemical profile that can lead to unique reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C18H20N2O4S/c1-24-16-9-7-15(8-10-16)18(21)19-11-13-20(14-12-19)25(22,23)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3

InChI Key

XPBXSOFVLFPGET-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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